1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
Description
1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a 3-methoxy-4-methylphenyl substituent and a 3-oxocyclobutane ring fused to a carboxylic acid group. This compound is structurally distinct due to its electron-rich aromatic ring (methoxy and methyl groups) and the electron-withdrawing ketone on the cyclobutane ring.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(3-methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-8-3-4-9(5-11(8)17-2)13(12(15)16)6-10(14)7-13/h3-5H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
JLBSKQGBTIJGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC(=O)C2)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-oxocyclobutanecarboxylic acid
Several methods exist for synthesizing 3-oxocyclobutanecarboxylic acid, which is the key cyclobutanone intermediate:
| Method | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Method A: From 3-dichloroacetone and malonate esters (Patent CN101555205B) | 3-dichloroacetone, ethylene glycol, methyl/ethyl/diisopropyl malonate, strong acid hydrolysis | Multi-step: ketal formation, cyclization, acid hydrolysis at 100 °C for 45-55 h | Not specified | Mild conditions, low-cost raw materials, suitable for scale-up |
| Method B: From acetone, bromine, and malononitrile (Patent CN103232340A) | Acetone, bromine, malononitrile, sodium iodide, tetrabutylammonium bromide (phase transfer catalyst) | Three-step: bromination, cyclization under alkaline conditions at 60-90 °C, acid hydrolysis at 70-100 °C | 52-68% yield, 99-99.2% purity | Avoids highly toxic reagents, environmentally friendly solvents, suitable for industrial production |
| Method C: Alkylation of 3-oxocyclobutanecarboxylic acid (Ambeed data) | 3-oxocyclobutanecarboxylic acid, potassium carbonate, benzyl bromide | Reflux in acetone or DMF for 1-16 h | Not specified | Used to prepare benzyl esters for further transformations |
Detailed Preparation Method Example
Based on the synthesis of related compounds and the data from patents and literature, a plausible preparation route is as follows:
Step 1: Synthesis of 3-oxocyclobutanecarboxylic acid
- React 3-dichloroacetone with ethylene glycol in toluene at reflux with p-methylbenzenesulfonic acid catalyst to form 2,2-dichloromethyl-1,3-dioxolane.
- Cyclize with methyl malonate under mild acidic conditions.
- Hydrolyze the resulting intermediate with concentrated hydrochloric acid at 100 °C for 45-55 hours to yield 3-oxocyclobutanecarboxylic acid as a solid after crystallization.
Step 2: Formation of 1-(3-methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid
- Prepare the aryl halide: 3-methoxy-4-methylbenzyl bromide via bromination of 3-methoxy-4-methyl toluene.
- In a polar aprotic solvent (e.g., DMF), mix 3-oxocyclobutanecarboxylic acid with potassium carbonate to form the potassium salt.
- Add the aryl bromide and stir at room temperature to reflux for several hours to effect nucleophilic substitution at the carboxylate alpha position.
- Work up by acidification, extraction, and purification by chromatography or recrystallization.
Summary Table of Preparation Methods
| Step | Reagents & Catalysts | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 3-oxocyclobutanecarboxylic acid synthesis (Method B) | Acetone, bromine, malononitrile, NaI, TBAB, HCl | Multi-step, 60-100 °C, 16-24 h per step | 52-68 | High purity, environmentally friendly |
| Alkylation with aryl bromide | 3-oxocyclobutanecarboxylic acid, K2CO3, 3-methoxy-4-methylbenzyl bromide | DMF, reflux, 1-16 h | Not specified | Direct C-alkylation, moderate conditions |
| Alternative esterification (benzylation) | 3-oxocyclobutanecarboxylic acid, K2CO3, benzyl bromide | Acetone, reflux, 16 h | Not specified | Used as intermediate for further functionalization |
Analytical and Purity Considerations
- Purity of intermediates and final products is confirmed by proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), gas chromatography (GC), and melting point analysis.
- Reported purity for 3-oxocyclobutanecarboxylic acid reaches 99-99.2% with yields of 52-68% in optimized methods.
- Crude products often require recrystallization or chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with five structurally related derivatives, highlighting key differences in substituents, molecular weight, and purity:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., methoxy, methyl in the target compound) enhance aromatic ring stability and may reduce metabolic degradation compared to electron-withdrawing groups (e.g., Br, Cl) .
- Stability : The 4-methoxyphenyl analog (Entry 2) demonstrates high purity (99.78% HPLC) and stability at room temperature, suggesting that para-substituted methoxy groups may confer favorable synthetic handling .
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound are scarce, insights can be drawn from structurally related molecules:
- Kv3 Channel Modulation : AUT1, a compound with a 3-methoxy-4-methylphenyl (MMPh) group, exhibits lower potency than AUT5 (which has a hydrophobic SBC group), indicating that substituent hydrophobicity critically influences binding affinity in ion channel modulation .
- MDMA Analogs: Derivatives with 3-methoxy-4-methylphenyl groups (e.g., 1-(3-methoxy-4-methylphenyl)-2-aminopropane) show stimulant and entactogen properties similar to MDMA, though the target compound’s cyclobutane-carboxylic acid structure likely alters its bioactivity .
Biological Activity
1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 1481762-21-3) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. The compound features a cyclobutane ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of cyclobutane compounds exhibit notable anticancer properties. For instance, compounds similar to 1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid have shown inhibitory effects on various cancer cell lines:
- Inhibition of MCF-7 Cells : A study demonstrated that certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics, indicating strong anticancer potential (IC₅₀ values ranged from 2.5 to 24.74 µM) .
- Mechanism of Action : The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, which has been shown to be inhibited by related compounds with IC₅₀ values ranging from 2.52 µM to 4.38 µM .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal activities:
- Antibacterial Effects : Compounds derived from similar structures have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10.8 to 111.3 μM against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The antifungal activity was noted against Candida albicans, with MIC values indicating comparable efficacy to established antifungal agents like Fluconazole .
Anti-inflammatory Activity
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Some derivatives have shown anti-inflammatory properties, although specific data on the parent compound remains limited.
Case Studies
Several case studies highlight the biological activities of compounds related to 1-(3-Methoxy-4-methylphenyl)-3-oxocyclobutane-1-carboxylic acid:
Q & A
Basic Research Question
- 1H NMR : Critical for verifying the cyclobutane ring (δ 2.5–3.5 ppm for cyclobutane protons) and aromatic substituents (δ 6.5–7.5 ppm for methoxy-methylphenyl groups). Splitting patterns confirm substituent positions .
- HPLC : Essential for assessing purity (>99% recommended for pharmacological studies). Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve polar impurities .
- Mass Spectrometry (HRMS) : Validates molecular weight (C13H14O4; theoretical MW 234.24) and detects isotopic patterns for halogenated impurities, if present .
How does the compound’s stability under various storage conditions impact experimental reproducibility?
Basic Research Question
- Storage Recommendations : Store at room temperature in airtight, light-resistant containers to prevent oxidation of the ketone group (3-oxo cyclobutane) and hydrolysis of the methoxy moiety. Re-testing intervals (e.g., every 5 years) ensure stability .
- Degradation Signs : Monitor via HPLC for new peaks (degradants) or NMR for loss of methoxy (-OCH3) singlet resonance. Lyophilization improves stability for long-term biological assays .
What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
Advanced Research Question
- Validation of Computational Models : Compare DFT-calculated IR spectra with experimental FT-IR data (e.g., carbonyl stretch ~1700 cm<sup>-1</sup>) to assess accuracy. Adjust solvent effect parameters (e.g., PCM model) if discrepancies arise .
- Mechanistic Probes : Use isotopic labeling (e.g., <sup>13</sup>C at the cyclobutane carbonyl) to trace reaction pathways. For example, unexpected ring-opening during nucleophilic attacks might explain deviations from predictions .
How can the stereochemical outcomes of synthesis be analyzed and controlled, especially given potential enantiomer formation?
Advanced Research Question
- Chiral Chromatography : Employ a Chiralpak IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Baseline separation (Rs > 1.5) ensures stereochemical purity .
- Asymmetric Catalysis : Introduce chiral ligands (e.g., BINOL-derived phosphoric acids) during cyclobutane formation to favor a single enantiomer. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
What methodological approaches are recommended for evaluating the compound’s potential as a pharmacophore in drug discovery?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify the methoxy-methylphenyl group (e.g., halogenation or methyl-to-ethyl substitution) and test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., kinase domains). Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
How can researchers address low solubility in aqueous buffers during in vitro bioactivity assays?
Basic Research Question
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS with 0.1% Tween-80 to prevent precipitation .
- Prodrug Derivatization : Synthesize ester prodrugs (e.g., methyl ester) to enhance lipophilicity, then hydrolyze in situ using esterases .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
